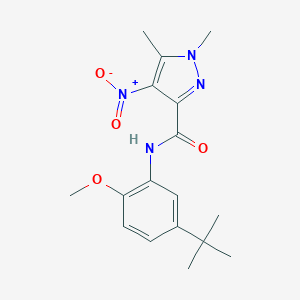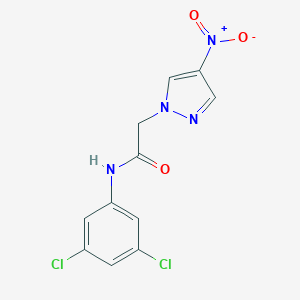![molecular formula C14H13BrF3N3O B213671 4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCTC, which stands for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. BCTC is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid.
Mécanisme D'action
BCTC acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 channel, BCTC can effectively reduce pain sensation and inflammation. Additionally, BCTC has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
BCTC has been shown to have several biochemical and physiological effects, including the reduction of pain sensation and inflammation. BCTC has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury. Additionally, BCTC has been investigated as a potential therapeutic agent for cancer, as TRPV1 channels are overexpressed in several types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BCTC is its selective antagonism of the TRPV1 channel, which makes it a useful tool for studying the physiological and pathological roles of this channel. Additionally, BCTC has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, which makes it a potential therapeutic agent for these conditions. However, one of the limitations of BCTC is its relatively low potency and selectivity compared to other TRPV1 antagonists, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of BCTC, including the development of more potent and selective TRPV1 antagonists, the investigation of BCTC as a potential therapeutic agent for cancer, and the further elucidation of the physiological and pathological roles of the TRPV1 channel. Additionally, BCTC may have potential applications in the treatment of other conditions, such as chronic pain, neuropathic pain, and inflammatory diseases.
Méthodes De Synthèse
The synthesis of BCTC involves several steps, including the reaction of 3-chloropyridine-2-carboxylic acid with tert-butylamine, followed by the reaction with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromo-1,3-dimethyl-5-nitropyrazole in the presence of a reducing agent, such as iron powder, to yield BCTC.
Applications De Recherche Scientifique
BCTC has been extensively studied for its potential applications in various fields, including pain management, neuroprotection, and cancer therapy. Studies have shown that BCTC can effectively block the TRPV1 channel, which is involved in pain sensation and inflammation. BCTC has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, BCTC has been investigated as a potential therapeutic agent for cancer, as TRPV1 channels are overexpressed in several types of cancer cells.
Propriétés
Nom du produit |
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C14H13BrF3N3O |
Poids moléculaire |
376.17 g/mol |
Nom IUPAC |
4-bromo-2,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13BrF3N3O/c1-8-11(15)12(21(2)20-8)13(22)19-7-9-4-3-5-10(6-9)14(16,17)18/h3-6H,7H2,1-2H3,(H,19,22) |
Clé InChI |
FNENMLMOOOVNQT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C |
SMILES canonique |
CC1=NN(C(=C1Br)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)



![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)